molecular formula C10H10F2O3 B14127840 Ethyl difluoro(4-hydroxyphenyl)acetate

Ethyl difluoro(4-hydroxyphenyl)acetate

Cat. No.: B14127840
M. Wt: 216.18 g/mol
InChI Key: SCNCWIZDHYOHSB-UHFFFAOYSA-N
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Description

Ethyl difluoro(4-hydroxyphenyl)acetate is an organofluorine compound featuring a 4-hydroxyphenyl group attached to a difluoro-substituted acetate ester. This compound is likely explored for pharmaceutical or agrochemical applications due to its hybrid functional groups .

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate

InChI

InChI=1S/C10H10F2O3/c1-2-15-9(14)10(11,12)7-3-5-8(13)6-4-7/h3-6,13H,2H2,1H3

InChI Key

SCNCWIZDHYOHSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl difluoro(4-hydroxyphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxyphenylacetic acid with ethyl difluoroacetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl difluoro(4-hydroxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.

    Reduction: Formation of ethyl difluoro(4-hydroxyphenyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl difluoro(4-hydroxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl difluoro(4-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can modulate enzyme activity and influence various biological processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between ethyl difluoro(4-hydroxyphenyl)acetate and its structural analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Key Properties
This compound Not provided C₁₀H₁₀F₂O₄* ~228.18 4-hydroxyphenyl, difluoro Likely soluble in organic solvents (inferred)
Ethyl 4-hydroxyphenylacetate 17138-28-2 C₁₀H₁₂O₃ 180.20 4-hydroxyphenyl Soluble in ethyl acetate, ether
Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate 854778-10-2 C₁₁H₉F₂NO₂ 225.19 4-cyanophenyl, difluoro High lipophilicity (nitrile group)
Ethyl difluoro(4-nitrophenoxy)acetate 2060043-62-9 C₁₀H₉F₂NO₅ 261.18 4-nitrophenoxy, difluoro Polar nitro group enhances reactivity
Ethyl 2-(4-chlorophenoxy)acetoacetate 10263-19-1 C₁₂H₁₃ClO₄ 268.68 4-chlorophenoxy, keto group Used in pesticide synthesis

*Inferred formula based on structural analysis.

Functional Group Impact

  • 4-Hydroxyphenyl vs. This may enhance solubility in polar solvents like ethanol or water relative to nitrophenoxy analogs.
  • Difluoro Substitution: The difluoro group at the alpha-carbon stabilizes the molecule against enzymatic degradation, a common strategy in drug design to prolong half-life . This contrasts with non-fluorinated analogs like ethyl 4-hydroxyphenylacetate (), which may exhibit faster metabolic clearance.

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